1-Amino-4-iodo-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-iodo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 1-position, an iodine atom at the 4-position, and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-iodo-1H-pyrrole-2-carboxamide can be synthesized through various methods. One common approach involves the iodination of 1-amino-1H-pyrrole-2-carboxamide. This can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-iodo-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products
Substitution: Formation of 1-amino-4-azido-1H-pyrrole-2-carboxamide.
Oxidation: Formation of 1-nitro-4-iodo-1H-pyrrole-2-carboxamide.
Reduction: Formation of 1-amino-4-iodo-1H-pyrrole-2-amine.
Scientific Research Applications
1-Amino-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a molecular probe.
Mechanism of Action
The mechanism of action of 1-amino-4-iodo-1H-pyrrole-2-carboxamide in biological systems involves its interaction with specific molecular targets. The iodine atom can facilitate binding to enzyme active sites or receptor proteins, potentially inhibiting their function. The amino and carboxamide groups may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-bromo-1H-pyrrole-2-carboxamide
- 1-Amino-4-chloro-1H-pyrrole-2-carboxamide
- 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide
Comparison
1-Amino-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
1-amino-4-iodopyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWVYFZSCSSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1I)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.